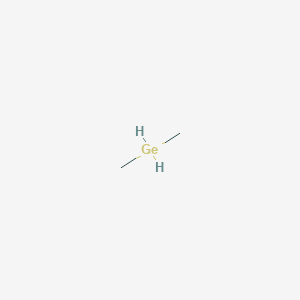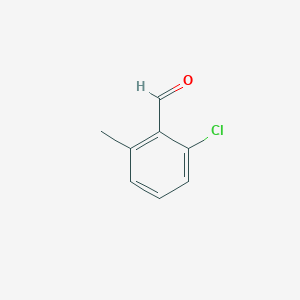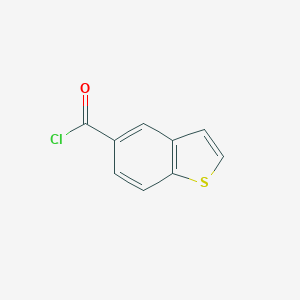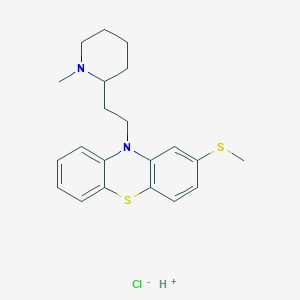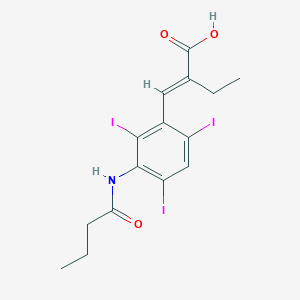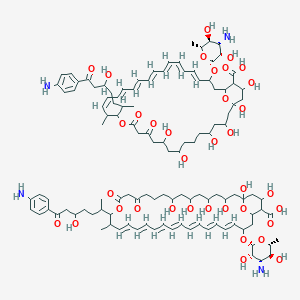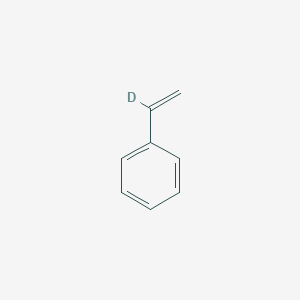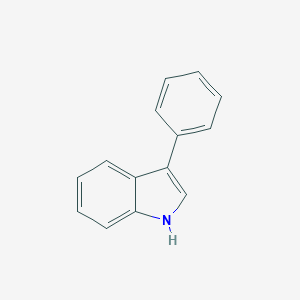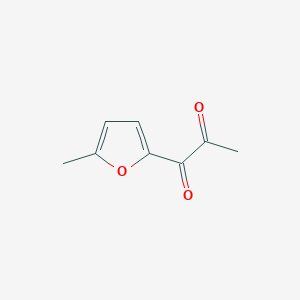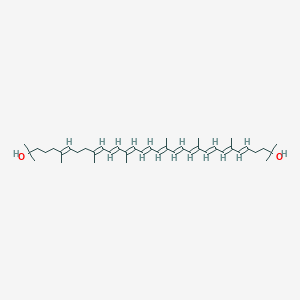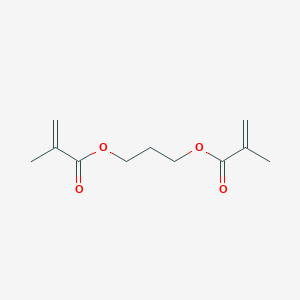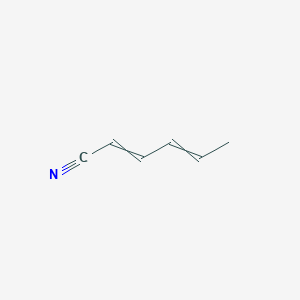
2,4-ヘキサジエンニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4-Hexadienenitrile is an organic compound with the molecular formula C₆H₇N It is characterized by the presence of a nitrile group (-CN) attached to a hexadiene backbone, which consists of a six-carbon chain with two double bonds at positions 2 and 4
科学的研究の応用
2,4-Hexadienenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Hexadienenitrile can be synthesized through several methods. One common approach involves the dehydration of 2,4-hexadienoic acid using reagents such as phosphorus pentachloride or thionyl chloride. The reaction typically proceeds under reflux conditions, yielding 2,4-hexadienenitrile in good yields .
Industrial Production Methods: In an industrial setting, the production of 2,4-hexadienenitrile may involve the catalytic dehydration of 2,4-hexadienoic acid using solid acid catalysts. This method offers advantages in terms of scalability and efficiency, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 2,4-Hexadienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The double bonds in the hexadiene backbone can participate in electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Primary amines are the major products.
Substitution: Halogenated derivatives of 2,4-hexadienenitrile.
作用機序
The mechanism of action of 2,4-Hexadienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. The nitrile group can participate in nucleophilic addition reactions, while the double bonds can undergo electrophilic addition. These interactions can affect various biochemical pathways, leading to diverse biological effects .
類似化合物との比較
2,4-Hexadienoic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
2,4-Hexadiene: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2,4-Pentadienenitrile: Shorter carbon chain, affecting its chemical properties and reactivity.
特性
CAS番号 |
1516-01-4 |
|---|---|
分子式 |
C6H7N |
分子量 |
93.13 g/mol |
IUPAC名 |
hexa-2,4-dienenitrile |
InChI |
InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-5H,1H3 |
InChIキー |
NYKHMTWWXWMMHN-UHFFFAOYSA-N |
SMILES |
CC=CC=CC#N |
異性体SMILES |
C/C=C/C=C/C#N |
正規SMILES |
CC=CC=CC#N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the neurological effects of 2,4-Hexadienenitrile exposure in rats?
A: Studies show that 2,4-Hexadienenitrile induces a distinct motor syndrome in rats, characterized by faltering movements and decreased stride length . This is different from the ECC syndrome (excitation with circling and choreiform movements) induced by nitriles like IDPN, allylnitrile, and cis-crotononitrile. Further investigation revealed that 2,4-Hexadienenitrile, unlike the aforementioned nitriles, does not cause vestibular hair cell degeneration. Instead, it leads to selective neuronal degeneration in the inferior olive and piriform cortex, which likely explains the observed motor deficits .
Q2: Can 2,4-Hexadienenitrile be used in chemical synthesis?
A: Yes, 2,4-Hexadienenitrile can be used as a reagent in organic synthesis. One example is its reaction with (-Cyclopentadienyl)bis(ethylene)cobalt (Jonas reagent) . This reaction was intended to synthesize a cobalt oxime sandwich complex, but instead yielded (-cyclopentadienyl)(2,4-hexadienenitrile)cobalt. This highlights the potential for 2,4-Hexadienenitrile to participate in unexpected reactions, leading to novel compounds .
Q3: How does the structure of 2,4-Hexadienenitrile relate to its reactivity?
A3: 2,4-Hexadienenitrile possesses a conjugated diene system along with a nitrile group. This structure allows it to participate in a variety of reactions, including Diels-Alder reactions and nucleophilic additions. Additionally, the electron-withdrawing nature of the nitrile group can influence the reactivity of the diene system, making it susceptible to attack by nucleophiles. Further research is needed to fully understand the structure-activity relationship of 2,4-Hexadienenitrile and its derivatives.
Q4: Are there safety concerns associated with handling 2,4-Hexadienenitrile?
A: Given its demonstrated neurotoxicity in animal models , 2,4-Hexadienenitrile should be handled with extreme caution. Appropriate personal protective equipment, including gloves and respiratory protection, should be used at all times. It is crucial to work in a well-ventilated area and avoid skin or eye contact. In case of accidental exposure, seek immediate medical attention.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


